1h-Indole-1,4-dicarboxylic acid,2,3-dihydro-,1-(1,1-dimethylethyl)ester
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Overview
Description
1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, specific synthetic routes may involve the use of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale Fischer indole synthesis, utilizing automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms using reducing agents.
Substitution: Electrophilic substitution reactions due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors, exerting their effects through modulation of signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester
- 1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) 4-methyl ester
Uniqueness
1H-Indole-1,4-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester is unique due to its specific ester group, which may confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C14H16NO4- |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-4-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3,(H,16,17)/p-1 |
InChI Key |
GBLIAEPBAXYOCN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C(=O)[O-] |
Origin of Product |
United States |
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